Cholest-5-en-3-yl acetate
Description
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-20,23-27H,7-9,11-18H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGISPSHIFXEHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862276 | |
| Record name | Cholest-5-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
604-35-3 | |
| Record name | Cholesteryl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8799 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Cholest-5-en-3-yl acetate can be synthesized by the reaction of cholesterol with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid . The reaction proceeds as follows: [ \text{Cholesterol} + \text{Acetic anhydride} \rightarrow \text{Cholesteryl acetate} + \text{Acetic acid} ]
Chemical Reactions Analysis
Ester Hydrolysis
The acetate group undergoes hydrolysis under basic or acidic conditions, regenerating cholesterol. This reaction is critical for modifying steroidal frameworks in synthetic chemistry.
| Conditions | Products | Yield | Analytical Confirmation |
|---|---|---|---|
| 0.2N NaOMe/MeOH, 5 min | Cholest-5-en-3β-ol + methyl acetate | >95% | GC-FAME, TLC |
| H2SO4 (aq.), reflux | Cholest-5-en-3β-ol + acetic acid | ~85% | NMR, IR |
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Mechanism : Base-mediated saponification cleaves the ester bond via nucleophilic acyl substitution, while acid-catalyzed hydrolysis proceeds through protonation of the carbonyl oxygen .
Oxidation Reactions
The Δ⁵ double bond is susceptible to oxidation, forming epoxides or diols depending on reaction conditions.
Epoxidation
Using methyltrioxorhenium (MTO) and urea-hydrogen peroxide (UHP) in diethyl ether with pyridine:
Dihydroxylation
In chloroform with ethanol additive:
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Applications : Key intermediate for synthesizing cytotoxic marine steroids (e.g., 9α,11α-epoxy-5α-cholest-7-en-3β,5,6β-triol) .
Acetylation/Deacetylation
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Reacetylation : Treatment with acetic anhydride/pyridine reintroduces the acetate group at the 3β position.
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Selective Deacetylation : Enzymatic hydrolysis using esterases preserves the Δ⁵ bond while regenerating cholesterol .
Sulfonation
Reaction with 4-methylbenzenesulfonyl chloride in pyridine yields sulfonated derivatives:
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Application : Intermediate for synthesizing bioactive steroids.
Thermal Degradation
At elevated temperatures (>200°C), the compound undergoes pyrolysis:
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Products : Cholesterol, ketones, and alkenes via β-elimination .
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Characterization : GC-MS reveals fragments at m/z 368 (cholesterol backbone) and m/z 60 (acetic acid) .
Photochemical Reactions
UV irradiation in the presence of singlet oxygen sensitizers (e.g., rose bengal) induces:
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Singlet Oxygen Addition : Forms 5α-hydroperoxy-6β-hydroxy derivatives .
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Rearrangement : Subsequent reduction yields 7-ketocholesterol derivatives .
Catalytic Hydrogenation
Under H₂/Pd-C, the Δ⁵ bond is saturated:
Enzymatic Modifications
Biological Activity
Cholest-5-en-3-yl acetate, a derivative of cholesterol, has garnered attention in the field of biological research due to its potential therapeutic applications and biological activities. This article reviews the synthesis, biological effects, and relevant studies on this compound, highlighting its significance in various biological contexts.
Chemical Structure and Synthesis
This compound has the molecular formula and a molecular weight of approximately 428.70 g/mol. It can be synthesized through the acetylation of cholesterol using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The chemical structure is characterized by a steroid framework with an acetate group at the C-3 position.
Biological Activities
This compound exhibits several biological activities, which can be categorized into anti-inflammatory, anticancer, and metabolic effects.
1. Anti-inflammatory Effects
Research has indicated that this compound may play a role in modulating inflammatory responses. In studies involving animal models, compounds related to cholesteryl esters have shown potential in reducing inflammatory cytokines such as TNFα and interleukin-6 (IL-6) . These findings suggest that this compound could be beneficial in conditions characterized by chronic inflammation.
3. Metabolic Effects
The metabolic implications of this compound are noteworthy, particularly concerning lipid metabolism. Cholesterol derivatives have been implicated in lipoprotein assembly and dietary cholesterol absorption . Studies have shown that related compounds can influence serum triglyceride levels and hepatic function, indicating a potential role in managing metabolic disorders such as obesity and diabetes .
Case Studies and Research Findings
Several case studies have explored the biological activity of cholesteryl derivatives, including cholest-5-en-3-one, which shares structural similarities with this compound. These studies provide insights into the compound's effects on metabolic parameters:
Comparison with Similar Compounds
Comparison with Structural Analogs
Cholesteryl Esters with Varying Alkyl Chains
Cholesteryl esters differ in the acyl group attached to the 3β-hydroxyl position, influencing their physicochemical and biological properties.
Key Findings :
- Longer acyl chains (e.g., laurate, octadecanoate) increase hydrophobicity and melting points, making them suitable for thermal transition studies .
- Acetate derivatives exhibit superior solubility in chloroform and ethanol, facilitating biochemical assays .
Functional Analogs with Modified Sterol Cores
(a) 7-Oxocholesteryl Acetate
- CAS Number : 809-51-8
- Structure : Features a ketone group at position 7 of the sterol backbone .
- Applications : Investigated for oxidative stress responses and lipid peroxidation pathways .
(b) Cholest-5-en-3-yl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
Key Findings :
Thermal and Phase Behavior
A study by Davis et al. (1970) compared thermal transitions of cholesteryl esters:
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Cholest-5-en-3-yl acetate in laboratory settings?
- Synthesis : this compound is typically synthesized via acetylation of cholesterol using acetic anhydride or acetyl chloride in anhydrous conditions. The reaction is monitored via thin-layer chromatography (TLC) to confirm completion .
- Characterization :
- Purity : High-performance liquid chromatography (HPLC) with ≥98% purity is recommended for experimental reproducibility .
- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy are used to verify the acetyl group substitution at the 3β-hydroxyl position of cholesterol .
- Physical Properties : Melting point (112–114°C) and density (1.0 g/cm³) should align with literature values for quality control .
Q. How is this compound utilized as a model compound in membrane biology studies?
- Methodology : Incorporate the compound into lipid bilayers or liposomes to study membrane fluidity and organization. Techniques include differential scanning calorimetry (DSC) to assess phase transitions and fluorescence anisotropy to measure lipid packing .
- Key Applications :
- Investigating cholesterol ester dynamics in lipid rafts.
- Simulating the behavior of sterol esters in atherosclerosis models .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s role in lipid metabolism pathways?
- In Vitro vs. In Vivo Models :
- In Vitro : Use hepatocyte cell lines (e.g., HepG2) with radiolabeled [³H]-cholesterol to track esterification kinetics. Validate results via liquid scintillation counting .
- In Vivo : Administer the compound in rodent models via intravenous injection or dietary supplementation. Analyze plasma and tissue samples using gas chromatography-mass spectrometry (GC-MS) to quantify metabolite distribution .
Q. How can researchers resolve solubility challenges of this compound in aqueous experimental systems?
- Strategies :
- Solubilization Agents : Use cyclodextrins (e.g., methyl-β-cyclodextrin) or lipid-based carriers (e.g., bovine serum albumin complexes) to enhance dispersion .
- Nanoparticle Formulation : Encapsulate the compound in poly(lactic-co-glycolic acid) (PLGA) nanoparticles for controlled release in drug delivery studies .
Q. What advanced analytical techniques are recommended for studying this compound in biological matrices?
- Untargeted Metabolomics : Employ ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) to identify novel metabolites in complex samples .
- Crystallography : For structural studies, use single-crystal X-ray diffraction with SHELXL software for refinement. Note that the compound’s low symmetry may require synchrotron radiation for high-resolution data .
- Statistical Analysis : Apply multivariate analysis (e.g., principal component analysis, PCA) to interpret large datasets from lipidomic studies .
Methodological Best Practices
- Reproducibility : Report experimental conditions in detail, including solvent ratios (e.g., chloroform:methanol for lipid extractions) and incubation times .
- Ethical Compliance : For in vivo studies, obtain approval from institutional animal care committees and adhere to ARRIVE guidelines for reporting .
- Data Sharing : Deposit raw NMR, MS, and crystallographic data in repositories like PubChem or the Cambridge Structural Database (CSD) to facilitate peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
